2-{[5-((2E)-3-phenylprop-2-enylthio)-4-phenyl-1,2,4-triazol-3-yl]methylthio}-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophene-4-ylamine
Description
The compound 2-{[5-((2E)-3-phenylprop-2-enylthio)-4-phenyl-1,2,4-triazol-3-yl]methylthio}-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophene-4-ylamine is a heterocyclic molecule featuring a fused pyrimidine-thiophene core, substituted with 1,2,4-triazole and thioether groups. Its structural complexity arises from the integration of multiple pharmacophoric motifs:
- 1,2,4-Triazole and thioether moieties, known for enhancing bioactivity through hydrogen bonding and sulfur-mediated interactions .
- A (2E)-3-phenylprop-2-enylthio side chain, which may contribute to lipophilicity and target binding .
Synthesis of such compounds typically involves nucleophilic substitution reactions, as seen in related 1,2,4-triazole-thiadiazole hybrids. For instance, analogous derivatives are synthesized via reactions of thiol intermediates with haloalkanes in alcohol-alkali systems, followed by characterization via $ ^1H $ NMR, IR, and elemental analysis .
Properties
IUPAC Name |
10-[[4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6S3/c28-24-23-20-14-7-15-21(20)36-25(23)30-26(29-24)35-17-22-31-32-27(33(22)19-12-5-2-6-13-19)34-16-8-11-18-9-3-1-4-10-18/h1-6,8-13H,7,14-17H2,(H2,28,29,30)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZDMBPZXGFDDU-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC(=NC(=C23)N)SCC4=NN=C(N4C5=CC=CC=C5)SCC=CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)SC3=NC(=NC(=C23)N)SCC4=NN=C(N4C5=CC=CC=C5)SC/C=C/C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-((2E)-3-phenylprop-2-enylthio)-4-phenyl-1,2,4-triazol-3-yl]methylthio}-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophene-4-ylamine involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the phenylprop-2-enylthio group, and the cyclization to form the cyclopenta[1,2-d]pyrimidino[4,5-b]thiophene core. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[5-((2E)-3-phenylprop-2-enylthio)-4-phenyl-1,2,4-triazol-3-yl]methylthio}-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophene-4-ylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{[5-((2E)-3-phenylprop-2-enylthio)-4-phenyl-1,2,4-triazol-3-yl]methylthio}-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophene-4-ylamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Key Observations :
- Sulfur Linkages : The target compound and its analogs (e.g., sodium 2-((4-phenyl-5-...acetate) utilize thioether (-S-) and thiol (-SH) groups to enhance solubility and enzyme-binding capacity .
- Heterocyclic Diversity: While the target compound employs a pyrimidino-thiophene core, others prioritize thiazolo-pyrimidine () or simpler triazole-thiadiazole systems (). These differences influence electronic properties and steric bulk.
- Synthesis Flexibility : Microwave-assisted methods () improve reaction efficiency compared to conventional heating, though purity and yield are comparable across methods .
Pharmacological and Physicochemical Properties
Bioactivity and Molecular Interactions
- Sodium 2-((4-phenyl-5-...acetate : Demonstrated superior intermolecular interaction energy (-9.8 kcal/mol) with target enzymes compared to reference compounds (-7.2 to -8.5 kcal/mol), attributed to its acetate group’s electrostatic complementarity .
- Thiazolo[4,5-d]pyrimidine Derivatives : Exhibit moderate antimicrobial activity (MIC: 8–32 µg/mL) due to the hydroxycoumarin moiety’s π-π stacking with microbial enzymes .
- Alkyl-2-...imidates : Showed variable logP values (2.1–3.8), with higher lipophilicity correlating to improved membrane permeability in preliminary assays .
Target Compound Hypotheses :
- Predicted logP ~3.5 (similar to alkylimidates) suggests moderate bioavailability, though in vitro validation is needed .
Biological Activity
The compound 2-{[5-((2E)-3-phenylprop-2-enylthio)-4-phenyl-1,2,4-triazol-3-yl]methylthio}-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophene-4-ylamine is a complex heterocyclic molecule with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities including:
- Antimicrobial Activity : Many thiazole and triazole derivatives have shown significant antimicrobial properties against bacteria and fungi. For instance, derivatives of thiazole have been reported to possess moderate to excellent antimicrobial activity in vitro .
- Anticancer Properties : Compounds containing triazole and thiophene rings have demonstrated cytotoxic effects against various cancer cell lines. In particular, studies have shown that certain derivatives exhibit potent inhibitory activity against tyrosine kinases like VEGFR-2 and c-Met .
Synthesis
The synthesis of the compound typically involves multi-step reactions starting from simpler precursors. The general synthetic approach includes:
- Formation of the triazole ring via condensation reactions.
- Introduction of the phenylpropene side chain through thiol addition.
- Cyclization to form the thiophene and pyrimidine components.
1. Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various synthesized compounds similar to the target compound. Results indicated that compounds with a triazole moiety exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 |
| Compound B | Escherichia coli | 16 |
2. Anticancer Activity
A recent investigation focused on the cytotoxic effects of related compounds on HCT-116 colorectal cancer cells. The study reported IC50 values for several derivatives, indicating their potential as anticancer agents.
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| Compound C | 51 | VEGFR-2 |
| Compound D | 74 | c-Met |
Further studies explored the mechanism of action through apoptosis assays. Compounds were shown to induce cell cycle arrest in specific phases, suggesting a pathway for their anticancer effects.
Case Studies
Several case studies highlight the biological activities of similar compounds:
- Case Study on Antimicrobial Efficacy : A series of thiazole derivatives were tested for antimicrobial properties, with many showing promising results against resistant bacterial strains .
- Case Study on Cancer Cell Lines : In vitro studies demonstrated that certain triazole derivatives could inhibit cell proliferation in breast and colorectal cancer models by inducing apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
